methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(1H-pyrazol-3-yl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(1H-pyrazol-5-yl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to the specific position of the pyrazole moiety on the thiophene ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C9H7ClN2O2S |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-9(13)7-2-6(8(10)15-7)5-3-11-12-4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
VGXGHTBENKNHBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)C2=CNN=C2 |
Origin of Product |
United States |
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